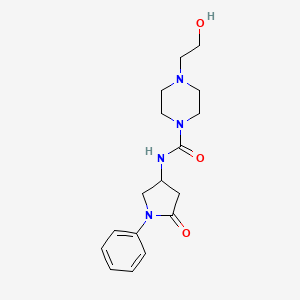![molecular formula C23H30FN3O3S B6482586 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-60-9](/img/structure/B6482586.png)
4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, commonly known as 4-BTB, is a synthetic compound that has been widely studied for its potential medicinal applications. It is a member of the benzamide family, and its properties are similar to those of other compounds in the benzamide family. 4-BTB has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of other compounds and in the development of new drugs.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, focusing on six unique applications:
Anticancer Activity
Research has shown that compounds containing piperazine and sulfonyl groups exhibit significant anticancer properties. The presence of the 4-fluorophenyl group enhances the compound’s ability to inhibit cancer cell proliferation by interfering with specific cellular pathways . This compound could be explored for its potential to target various cancer types, including breast, lung, and colon cancers.
Antimicrobial Properties
The piperazine moiety in this compound is known for its antimicrobial activity. Studies have demonstrated that derivatives of piperazine can effectively inhibit the growth of bacteria and fungi . This makes the compound a promising candidate for developing new antibiotics or antifungal agents, particularly against resistant strains.
Neuroprotective Effects
Compounds with piperazine and sulfonyl groups have been investigated for their neuroprotective effects. These compounds can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The fluorophenyl group may further enhance these protective effects, making it a valuable compound for neurological research.
Anti-inflammatory Applications
The anti-inflammatory properties of sulfonyl-containing compounds are well-documented. This compound could be used to develop new anti-inflammatory drugs that target specific pathways involved in inflammation . Its potential to reduce inflammation could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antiviral Activity
Research has indicated that piperazine derivatives possess antiviral properties. This compound could be explored for its ability to inhibit viral replication and prevent the spread of viral infections . It may be particularly useful in developing treatments for viruses that currently have limited therapeutic options.
Antidepressant Potential
The piperazine group is also associated with antidepressant activity. This compound could be investigated for its potential to modulate neurotransmitter levels and improve mood disorders . Its unique structure may offer advantages over existing antidepressants, providing new avenues for treating depression and anxiety.
Antioxidant Properties
Compounds with sulfonyl groups have been shown to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress . This compound could be used in developing new antioxidant therapies to protect cells from damage and improve overall health.
Antiparasitic Applications
Piperazine derivatives are known for their antiparasitic activity. This compound could be explored for its potential to treat parasitic infections, such as those caused by protozoa and helminths . Its efficacy against a broad range of parasites makes it a valuable candidate for further research in this field.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3S/c1-23(2,3)19-6-4-18(5-7-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-10-8-20(24)9-11-21/h4-11H,12-17H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFACHGQRGKEWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482510.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6482524.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482542.png)
![2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6482550.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6482554.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B6482563.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide](/img/structure/B6482571.png)
![2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6482577.png)
![4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6482591.png)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B6482598.png)
![1-(3,4-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6482614.png)